molecular formula C11H14FN B13034238 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13034238
M. Wt: 179.23 g/mol
InChI Key: DABYNIKJFUHLDV-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is a fluorinated tetrahydronaphthalene derivative with a methyl substituent at the 7-position and an amine group at the 1-position. The fluorine atom and methyl group likely influence its electronic properties, lipophilicity, and metabolic stability, which are critical for drug-like behavior .

Properties

Molecular Formula

C11H14FN

Molecular Weight

179.23 g/mol

IUPAC Name

6-fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14FN/c1-7-5-9-8(6-10(7)12)3-2-4-11(9)13/h5-6,11H,2-4,13H2,1H3

InChI Key

DABYNIKJFUHLDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCCC2N)C=C1F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one.

    Reduction: The ketone group in the starting material is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to the amine through an amination reaction, often using reagents like ammonia or an amine source under catalytic hydrogenation conditions.

Industrial Production Methods

Industrial production methods for 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents such as LiAlH4.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: NaOCH3, sodium hydride (NaH), and other nucleophiles.

Major Products

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and amine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

7-Fluoro-3-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1601274-46-7)

  • Structure : Differs in the position of the methyl group (3-position vs. 7-position).
  • Properties : Molecular weight = 179.23 g/mol; stored under unspecified conditions. The positional isomerism may alter steric hindrance and binding affinity to biological targets .

(S)-5-Fluoro-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1267436-33-8)

  • Structure : Replaces the 7-methyl group with a methoxy group and introduces fluorine at the 5-position.
  • Synthesis: Prepared via enantioselective methods; used in antineoplastic research.

Sertraline [(1S,4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine]

  • Structure : Features a dichlorophenyl group at the 4-position and an N-methylamine.
  • Activity : Potent SSRI (selective serotonin reuptake inhibitor) for depression and anxiety disorders. The dichlorophenyl group is critical for serotonin transporter affinity, while the methylamine enhances bioavailability .
  • Comparison : Unlike sertraline, 6-Fluoro-7-methyl-1,2,3,4-tetrahydronaphthalen-1-amine lacks the dichlorophenyl moiety, suggesting divergent pharmacological targets.

trans-4-Substituted-N,N-dimethyltetrahydronaphthalen-2-amines

  • Examples : Cyclohexyl (5l), cyclooctyl (5m), biphenyl (5n), and chlorophenyl (5o) derivatives.
  • Synthesis : Yields range from 58% (5m) to 70% (5n). Crystalline solids (e.g., 5l, mp 137–139°C) vs. oils (e.g., 5m) highlight how bulky substituents affect crystallinity.
  • Relevance : The N,N-dimethylamine group in these compounds contrasts with the primary amine in the target compound, which may influence receptor binding kinetics .

Halogen and Functional Group Variations

(R)-7-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1257526-91-2)

  • Structure : Chlorine at the 7-position vs. fluorine in the target compound.
  • Properties : Molecular formula C₁₀H₁₃Cl₂N; 98% purity. Chlorine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to fluorine .

7-Methoxy Derivatives

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Weight (g/mol) Substituents Melting Point/Physical State Key References
7-Fluoro-3-methyl-1,2,3,4-THN-1-amine 179.23 7-F, 3-Me Not reported
Sertraline 342.69 4-(3,4-Cl₂Ph), N-Me Hydrochloride salt form
(S)-5-Fluoro-7-methoxy-1,2,3,4-THN-1-amine 210.25 5-F, 7-OMe Oil
trans-4-Cyclohexyl-N,N-dimethyl-2-amine (5l) 285.47 4-Cyclohexyl, N,N-Me₂ 137–139°C (crystalline)

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